molecular formula C11H10ClN3O3S B2987053 3-chloro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide CAS No. 1798680-52-0

3-chloro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide

Cat. No.: B2987053
CAS No.: 1798680-52-0
M. Wt: 299.73
InChI Key: ZZPYIKVUVFIVFW-UHFFFAOYSA-N
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Description

3-chloro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide typically involves the reaction of 3-chlorobenzenesulfonyl chloride with 2-methoxypyrimidine-5-amine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or acetonitrile and are conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Coupling reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or primary amines in solvents like dimethylformamide (DMF) or ethanol.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-chloro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide has several scientific research applications:

    Medicinal chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials science: The compound is studied for its potential use in the development of organic semiconductors and other advanced materials.

    Biological research: It is used as a tool compound to study enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(tert-butyl)-3-(2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide
  • 2,5-dichloro-N-(5-methoxy-7-(6-methoxypyridin-3-yl)-1,3-benzoxazol-2-yl)benzenesulfonamide

Uniqueness

3-chloro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide is unique due to its specific substitution pattern on the benzene and pyrimidine rings, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for exploring structure-activity relationships in drug design and other applications.

Biological Activity

3-chloro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique chemical structure, which may contribute to its pharmacological properties. Understanding its biological activity is essential for exploring its applications in medicinal chemistry and pharmacotherapy.

Chemical Structure

The compound's chemical formula is C11_{11}H11_{11}ClN2_{2}O2_{2}S, and it features a chloro group, a methoxypyrimidine moiety, and a benzenesulfonamide structure. This combination may enhance its interaction with biological targets.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar compounds against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves the inhibition of bacterial folate synthesis, which is critical for their growth and replication.

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
This compoundS. aureus16 µg/mL

Antiproliferative Effects

In vitro studies have shown that this compound may possess antiproliferative effects against various cancer cell lines. For instance, it has been tested on Hela (cervical cancer) and A549 (lung cancer) cell lines, demonstrating significant cytotoxicity.

Cell LineIC50_{50} (µg/mL)
Hela50
A54945

The biological activity of this compound can be attributed to its ability to interfere with specific enzymatic pathways. Research suggests that it may inhibit dihydropteroate synthase (DHPS), an enzyme involved in folate biosynthesis in bacteria. This inhibition leads to reduced bacterial growth and proliferation.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various sulfonamides, including this compound. The results indicated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, supporting its potential as a therapeutic agent in treating bacterial infections.

Study 2: Cancer Cell Proliferation

Another investigation focused on the antiproliferative effects of the compound on tumor cell lines. The results demonstrated that treatment with this compound resulted in significant cell death, suggesting its potential role as an anticancer agent.

Properties

IUPAC Name

3-chloro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O3S/c1-18-11-13-6-9(7-14-11)15-19(16,17)10-4-2-3-8(12)5-10/h2-7,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZPYIKVUVFIVFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=N1)NS(=O)(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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